molecular formula C8H9O3S- B280636 2,5-Dimethylbenzenesulfonate

2,5-Dimethylbenzenesulfonate

Cat. No. B280636
M. Wt: 185.22 g/mol
InChI Key: IRLYGRLEBKCYPY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232296B2

Procedure details

Compound (I) p-xylene-2-sulfonate was synthesized using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (50 mg, 0.092 mmol) and p-xylene-2-sulfonic acid (20 mg, 0.092 mmol). No precipitation was obtained after stirring over night. After the evaporation of 50% of the solvent and stirring for an extra night a good precipitation of the title product was obtained; yield 56 mg, 0.076 mmol, 83%. The compound (I) p-xylene-2-sulfonate (2,5-dimethylbenzenesulfonate) Form A was crystalline and gave the powder X-ray diffraction pattern shown in FIG. 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][C:13]1[N:18]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=2)[C:17](=[O:29])[C:16]([C:30]([NH:32][CH2:33][C:34]2[CH:39]=[CH:38][C:37]([S:40]([CH3:43])(=[O:42])=[O:41])=[CH:36][N:35]=2)=[O:31])=[CH:15][C:14]=1[C:44]1[N:48]([CH3:49])[N:47]=[CH:46][CH:45]=1.S(C1C=CC(C)=CC=1)([O-])(=O)=O.[C:61]1([CH3:72])[C:62]([S:68]([OH:71])(=[O:70])=[O:69])=[CH:63][C:64]([CH3:67])=[CH:65][CH:66]=1>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:12][C:13]1[N:18]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:27])([F:26])[F:28])[CH:20]=2)[C:17](=[O:29])[C:16]([C:30]([NH:32][CH2:33][C:34]2[CH:39]=[CH:38][C:37]([S:40]([CH3:43])(=[O:42])=[O:41])=[CH:36][N:35]=2)=[O:31])=[CH:15][C:14]=1[C:44]1[N:48]([CH3:49])[N:47]=[CH:46][CH:45]=1.[C:61]1([CH3:72])[C:62]([S:68]([O-:71])(=[O:70])=[O:69])=[CH:63][C:64]([CH3:67])=[CH:65][CH:66]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Name
Quantity
50 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Quantity
20 mg
Type
reactant
Smiles
C=1(C(=CC(=CC1)C)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
after stirring over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound (I) p-xylene-2-sulfonate was synthesized
CUSTOM
Type
CUSTOM
Details
No precipitation
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
After the evaporation of 50% of the solvent
STIRRING
Type
STIRRING
Details
stirring for an extra night
CUSTOM
Type
CUSTOM
Details
a good precipitation of the title product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Type
product
Smiles
C=1(C(=CC(=CC1)C)S(=O)(=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08232296B2

Procedure details

Compound (I) p-xylene-2-sulfonate was synthesized using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (50 mg, 0.092 mmol) and p-xylene-2-sulfonic acid (20 mg, 0.092 mmol). No precipitation was obtained after stirring over night. After the evaporation of 50% of the solvent and stirring for an extra night a good precipitation of the title product was obtained; yield 56 mg, 0.076 mmol, 83%. The compound (I) p-xylene-2-sulfonate (2,5-dimethylbenzenesulfonate) Form A was crystalline and gave the powder X-ray diffraction pattern shown in FIG. 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][C:13]1[N:18]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=2)[C:17](=[O:29])[C:16]([C:30]([NH:32][CH2:33][C:34]2[CH:39]=[CH:38][C:37]([S:40]([CH3:43])(=[O:42])=[O:41])=[CH:36][N:35]=2)=[O:31])=[CH:15][C:14]=1[C:44]1[N:48]([CH3:49])[N:47]=[CH:46][CH:45]=1.S(C1C=CC(C)=CC=1)([O-])(=O)=O.[C:61]1([CH3:72])[C:62]([S:68]([OH:71])(=[O:70])=[O:69])=[CH:63][C:64]([CH3:67])=[CH:65][CH:66]=1>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:12][C:13]1[N:18]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:27])([F:26])[F:28])[CH:20]=2)[C:17](=[O:29])[C:16]([C:30]([NH:32][CH2:33][C:34]2[CH:39]=[CH:38][C:37]([S:40]([CH3:43])(=[O:42])=[O:41])=[CH:36][N:35]=2)=[O:31])=[CH:15][C:14]=1[C:44]1[N:48]([CH3:49])[N:47]=[CH:46][CH:45]=1.[C:61]1([CH3:72])[C:62]([S:68]([O-:71])(=[O:70])=[O:69])=[CH:63][C:64]([CH3:67])=[CH:65][CH:66]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Name
Quantity
50 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Quantity
20 mg
Type
reactant
Smiles
C=1(C(=CC(=CC1)C)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
after stirring over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound (I) p-xylene-2-sulfonate was synthesized
CUSTOM
Type
CUSTOM
Details
No precipitation
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
After the evaporation of 50% of the solvent
STIRRING
Type
STIRRING
Details
stirring for an extra night
CUSTOM
Type
CUSTOM
Details
a good precipitation of the title product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Type
product
Smiles
C=1(C(=CC(=CC1)C)S(=O)(=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.